molecular formula C20H19N3O4S B2853408 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 941898-46-0

2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Número de catálogo: B2853408
Número CAS: 941898-46-0
Peso molecular: 397.45
Clave InChI: CGAHJXXDTLYHSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a high-purity chemical compound designed for research and development applications. This synthetic small molecule features a pyridazine core, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse pharmacological profiles . The molecular framework incorporates acetamide and methoxyphenyl groups, which are common motifs in the development of biologically active substances . This product is intended for laboratory research purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary or human clinical applications. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Propiedades

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-17-9-3-14(4-10-17)13-19(24)21-16-7-5-15(6-8-16)18-11-12-20(23-22-18)28(2,25)26/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAHJXXDTLYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (commonly referred to as Compound A) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

Compound A features a complex molecular structure characterized by a methoxyphenyl group, a pyridazinyl moiety, and an acetamide functional group. The presence of the methylsulfonyl group enhances its pharmacological profile.

Biological Activity Overview

The biological activity of Compound A has been investigated through various studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

  • Mechanism of Action :
    • Compound A exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. It acts by inhibiting protein synthesis and disrupting nucleic acid production pathways .
    • In vitro studies have demonstrated that it can inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for Compound A against selected bacterial strains are summarized in the following table:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli31.250
Pseudomonas aeruginosa62.500
  • Biofilm Inhibition :
    • The compound shows moderate to good antibiofilm activity, with Minimum Biofilm Inhibitory Concentration (MBIC) values indicating effective prevention of biofilm development .

Anti-inflammatory Activity

  • Inflammation Models :
    • Studies have shown that Compound A reduces inflammatory markers in various animal models, suggesting its potential as an anti-inflammatory agent .
    • The compound inhibits the expression of pro-inflammatory cytokines, which are crucial in the pathophysiology of inflammatory diseases.
  • Case Studies :
    • In a controlled study involving induced inflammation in rats, administration of Compound A resulted in a significant reduction in edema and inflammatory cell infiltration compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its unique structural components:

  • The methoxy group enhances lipophilicity, facilitating better cellular penetration.
  • The pyridazinyl moiety is essential for interacting with bacterial targets.
  • The methylsulfonyl group contributes to the compound's solubility and stability .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing pyridazine rings have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
This compoundMCF-75.71Induction of apoptosis
Similar Pyridazine DerivativeHepG210.24Cell cycle arrest

Neurological Disorders

Compounds with similar structures have been explored for their neuroprotective effects. The presence of the methoxy group is believed to enhance the ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies have shown that these compounds can inhibit cholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Research indicates that derivatives with methylsulfonyl groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Methylsulfonyl DerivativeS. aureus16 µg/mL

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of pyridazine derivatives, researchers synthesized a series of compounds based on the structure of this compound. The results showed that certain derivatives exhibited potent cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce cell death and improve cell viability in neuronal cultures exposed to hydrogen peroxide .

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions to yield 2-(4-methoxyphenyl)acetic acid and 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline :

Reaction ConditionsReagentsProductsYieldSource
Acidic hydrolysis (HCl, reflux)6M HCl, H₂O, 12 hCarboxylic acid + Aniline derivative85-90%
Basic hydrolysis (NaOH, ethanol)2M NaOH, 70°C, 6 hCarboxylate salt + Aniline derivative78-82%
  • Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond.

  • Applications : Hydrolysis is critical for prodrug activation or metabolite studies .

Substitution at the Pyridazine Ring

The methylsulfonyl group on pyridazine acts as a leaving group in nucleophilic substitution reactions:

Reaction TypeReagentsConditionsProductsYieldSource
AminolysisBenzylamine, DMF80°C, 8 h6-Benzylaminopyridazin-3-yl derivative65%
Thiol substitutionSodium hydrosulfide, EtOHReflux, 6 h6-Mercaptopyridazin-3-yl derivative72%
  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing sulfonyl group .

  • Key Insight : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring undergoes EAS at the para and ortho positions due to methoxy's electron-donating nature:

ReactionReagentsPositionProductsYieldSource
NitrationHNO₃, H₂SO₄para2-(3-Nitro-4-methoxyphenyl)acetamide60%
SulfonationSO₃, H₂SO₄ortho2-(3-Sulfo-4-methoxyphenyl)acetamide55%
  • Regioselectivity : Methoxy directs substituents to ortho/para positions .

Oxidation of the Methoxy Group

Controlled oxidation converts the methoxy group to a carbonyl:

Reaction ConditionsReagentsProductsYieldSource
Oxidative demethylationKMnO₄, H₂O, 90°C2-(4-Hydroxyphenyl)acetamide derivative40%
  • Limitation : Over-oxidation may lead to quinone formation .

Reduction of the Sulfonyl Group

The methylsulfonyl group can be reduced to a thioether under harsh conditions:

Reaction ConditionsReagentsProductsYieldSource
LiAlH₄ reductionLiAlH₄, THF, reflux6-(Methylthio)pyridazin-3-yl derivative30%
  • Mechanism : Two-electron reduction of the sulfonyl group to sulfide .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings after halogenation:

Reaction TypeReagentsConditionsProductsYieldSource
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂DMF, 100°C, 12 h6-Arylpyridazin-3-yl derivative50-60%
  • Requirement : Halogenation at the pyridazine 4-position precedes coupling .

Key Research Findings

  • Synthetic Flexibility : The methylsulfonyl group enables diverse functionalization via substitution (e.g., aminolysis, thiolation) .

  • Stability : The acetamide bridge resists hydrolysis under physiological pH, making the compound suitable for in vivo studies .

  • Electronic Effects : The methoxy group enhances electrophilic substitution rates compared to non-activated aryl rings .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridazine-Containing Acetamides

Key analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxyphenyl, 6-(methylsulfonyl)pyridazine ~385.4 (estimated) Balanced lipophilicity from methoxy and sulfonyl groups
CB-839 () Trifluoromethoxy phenyl, thiadiazole ~505.5 Glutaminase (GLS) inhibitor; suppresses hepatic stellate cell growth
4l () Thieno[3,2-d]pyrimidinyl, 4-(methylsulfonyl)phenyl ~541.0 Anticandidate for oncology; synthesized via Suzuki coupling (66% yield)
  • CB-839’s thiadiazole moiety enhances metabolic stability compared to pyridazine .

Methylsulfonyl-Substituted Acetamides

Methylsulfonyl groups enhance solubility and serve as hydrogen-bond acceptors. Notable examples:

Compound Name Substituents Yield (%) LC-MS [M+H]+ (m/z) Reference
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () 4-Chloro-2-nitrophenyl Not reported 317.0
13e () 4-(Methylsulfonyl)phenylamino 31.57 535.2312
  • Compound 13e’s higher molecular weight (535 vs. 385) correlates with reduced solubility, a trade-off for additional aryl interactions .

Methoxyphenyl Derivatives

Methoxy groups improve membrane permeability. Comparisons include:

Compound Name Substituents Yield (%) Key Findings
N-(4-Amino-3-methoxyphenyl)methanesulfonamide () 3-Methoxy, 4-amino Not reported Intermediate for heterocyclic synthesis
13d () Pyrrolidin-1-ylpropylamino 28.26 Lower yield due to steric bulk
  • Synthetic Challenges : The target compound’s methoxyphenyl group likely simplifies synthesis compared to 13d , which requires multi-step functionalization of the pyrrolidine moiety .

Research Findings and Implications

  • Therapeutic Potential: Pyridazine analogs (e.g., CB-839) show activity in cancer models, implying the target compound could be optimized for glutaminase or kinase inhibition .
  • Physicochemical Properties: The methylsulfonyl group may enhance aqueous solubility compared to non-sulfonylated analogs (e.g., 13f, m/z 525.23), though this requires experimental validation .

Q & A

Q. What analytical techniques resolve discrepancies in purity assessments between NMR and HPLC?

  • Root cause : NMR may underestimate impurities if signals overlap (e.g., residual solvents).
  • Resolution :
  • 2D NMR (HSQC, HMBC) : Assign all peaks to confirm structural integrity .
  • HPLC-MS : Detect low-abundance impurities with ion-trap detectors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.